molecular formula C15H18O4 B13920103 Ethyl 4-(4-isopropylphenyl)-2,4-dioxobutanoate

Ethyl 4-(4-isopropylphenyl)-2,4-dioxobutanoate

Cat. No.: B13920103
M. Wt: 262.30 g/mol
InChI Key: WEYZAPAZNQLLAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(4-isopropylphenyl)-2,4-dioxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a 2,4-dioxobutanoate moiety, with a 4-isopropylphenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-isopropylphenyl)-2,4-dioxobutanoate can be achieved through several synthetic routes. One common method involves the Claisen condensation reaction, where ethyl acetate reacts with 4-isopropylbenzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by esterification to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-isopropylphenyl)-2,4-dioxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the carbonyl groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, hydroxyl compounds.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 4-(4-isopropylphenyl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-isopropylphenyl)-2,4-dioxobutanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The presence of the 4-isopropylphenyl group can influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Ethyl 4-(4-isopropylphenyl)-2,4-dioxobutanoate can be compared with similar compounds such as:

    Ethyl acetoacetate: Similar structure but lacks the 4-isopropylphenyl group.

    Methyl acetoacetate: Similar ester group but with a methyl substituent instead of ethyl.

    Diethyl malonate: Contains two ester groups but lacks the 4-isopropylphenyl group.

The uniqueness of this compound lies in the presence of the 4-isopropylphenyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

ethyl 2,4-dioxo-4-(4-propan-2-ylphenyl)butanoate

InChI

InChI=1S/C15H18O4/c1-4-19-15(18)14(17)9-13(16)12-7-5-11(6-8-12)10(2)3/h5-8,10H,4,9H2,1-3H3

InChI Key

WEYZAPAZNQLLAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.